Cas no 91476-66-3 (methyl 5-bromo-4-hydroxythiophene-3-carboxylate)

Methyl 5-bromo-4-hydroxythiophene-3-carboxylate is a versatile organic compound featuring a bromo-hydroxythiophene core and a carboxylate group. It exhibits high purity and stability, making it suitable for various synthetic applications. This compound's unique structural features offer excellent reactivity, facilitating efficient synthesis of complex organic molecules. Its ease of handling and compatibility with diverse reaction conditions further enhance its utility in the laboratory setting.
methyl 5-bromo-4-hydroxythiophene-3-carboxylate structure
91476-66-3 structure
Product Name:methyl 5-bromo-4-hydroxythiophene-3-carboxylate
CAS No:91476-66-3
MF:C6H5BrO3S
MW:237.071099996567
CID:4310885
Update Time:2025-06-20

methyl 5-bromo-4-hydroxythiophene-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • 3-Thiophenecarboxylic acid, 5-bromo-4-hydroxy-, methyl ester
    • methyl 5-bromo-4-hydroxythiophene-3-carboxylate
    • Inchi: 1S/C6H5BrO3S/c1-10-6(9)3-2-11-5(7)4(3)8/h2,8H,1H3
    • InChI Key: DBVCTLQHWMEQPX-UHFFFAOYSA-N
    • SMILES: C1SC(Br)=C(O)C=1C(OC)=O

Experimental Properties

  • Density: 1.803±0.06 g/cm3(Predicted)
  • Melting Point: 70-71 °C
  • Boiling Point: 237.7±35.0 °C(Predicted)
  • pka: 7.93±0.15(Predicted)

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Additional information on methyl 5-bromo-4-hydroxythiophene-3-carboxylate

Methyl 5-bromo-4-hydroxythiophene-3-carboxylate (CAS No. 91476-66-3): A Key Intermediate in Modern Pharmaceutical Synthesis

Methyl 5-bromo-4-hydroxythiophene-3-carboxylate (CAS No. 91476-66-3) is a significant compound in the realm of pharmaceutical chemistry, serving as a crucial intermediate in the synthesis of various bioactive molecules. This heterocyclic compound, characterized by its thiophene core substituted with a bromine atom at the 5-position, a hydroxyl group at the 4-position, and a carboxylate ester at the 3-position, exhibits remarkable versatility in medicinal chemistry applications.

The structural features of methyl 5-bromo-4-hydroxythiophene-3-carboxylate make it an invaluable building block for designing novel therapeutic agents. The presence of both electrophilic and nucleophilic sites on its molecular framework allows for diverse functionalization strategies, enabling chemists to tailor its properties for specific pharmacological targets. In recent years, this compound has garnered considerable attention due to its role in the development of drugs targeting neurological disorders, infectious diseases, and cancer.

One of the most compelling aspects of methyl 5-bromo-4-hydroxythiophene-3-carboxylate is its utility in constructing complex molecular architectures. Researchers have leveraged its scaffold to develop inhibitors of enzymes such as kinases and cyclases, which are pivotal in regulating cellular processes. For instance, studies have demonstrated its efficacy in generating derivatives that exhibit inhibitory activity against mutant forms of proteins implicated in cancer progression. The bromine substituent at the 5-position further enhances its reactivity, facilitating cross-coupling reactions that are fundamental to modern drug discovery.

Recent advancements in synthetic methodologies have expanded the applications of methyl 5-bromo-4-hydroxythiophene-3-carboxylate beyond traditional pharmaceuticals. Researchers are exploring its potential in materials science, particularly in the synthesis of organic semiconductors and light-emitting diodes (OLEDs). The thiophene ring's ability to absorb and emit light makes it an attractive component in optoelectronic devices, where precise control over molecular structure is essential for optimizing performance.

The hydroxyl group at the 4-position of methyl 5-bromo-4-hydroxythiophene-3-carboxylate provides an additional site for chemical modification, enabling the creation of prodrugs or conjugates that enhance bioavailability or target specificity. This feature has been exploited in the development of novel antibiotics and antiviral agents, where modifications to this moiety can significantly improve therapeutic efficacy. Moreover, the carboxylate ester functionality at the 3-position allows for further derivatization via ester hydrolysis or transesterification, offering yet another layer of structural diversity.

In clinical research, derivatives of methyl 5-bromo-4-hydroxythiophene-3-carboxylate have shown promise as leads for new drug candidates. Preclinical studies indicate that certain analogs exhibit potent anti-inflammatory and analgesic properties, making them potential candidates for treating chronic pain syndromes and autoimmune diseases. Additionally, their interaction with biological pathways relevant to neurodegenerative disorders has been investigated, with preliminary results suggesting their ability to modulate neurotransmitter release and protect against oxidative stress.

The synthesis of methyl 5-bromo-4-hydroxythiophene-3-carboxylate itself is a testament to the ingenuity of organic chemists. Traditional methods involve multi-step sequences starting from commercially available thiophene derivatives, often employing bromination followed by hydroxylation and esterification. However, recent innovations have introduced more streamlined approaches, such as palladium-catalyzed cross-coupling reactions that allow for direct functionalization at specific positions on the thiophene ring. These advances not only improve yield but also reduce waste, aligning with green chemistry principles.

The versatility of methyl 5-bromo-4-hydroxythiophene-3-carboxylate extends to its role in combinatorial chemistry and high-throughput screening (HTS) platforms. By systematically varying substituents on its core structure, researchers can generate libraries of compounds for rapid screening against biological targets. This approach has accelerated the discovery process for several drug candidates that are currently undergoing further clinical evaluation.

The future prospects for methyl 5-bromo-4-hydroxythiophene-3-carboxylate remain bright as new synthetic techniques and computational methods continue to emerge. AI-driven de novo design algorithms are being employed to predict novel derivatives with enhanced pharmacological properties, while continuous flow chemistry is enabling scalable production under mild conditions. These developments promise to further solidify its position as a cornerstone intermediate in pharmaceutical synthesis.

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